Cas no 31121-06-9 (1,3,2-Dioxaphosphorinane,2-methoxy-)

1,3,2-Dioxaphosphorinane,2-methoxy- 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaphosphorinane,2-methoxy-
- 2-methoxy-1,3,2-dioxaphosphinane
- 1,3,2-Dioxaphosphorinane, 2-methoxy-
- 31121-06-9
- E85168
- 2-Methoxy-[1,3,2]dioxaphosphinane
- methyl 1,3-propylene phosphite
- DTXSID80185061
- SCHEMBL1108995
-
- インチ: InChI=1S/C4H9O3P/c1-5-8-6-3-2-4-7-8/h2-4H2,1H3
- InChIKey: WQQAPJITHNMMNQ-UHFFFAOYSA-N
- ほほえんだ: COP1OCCCO1
計算された属性
- せいみつぶんしりょう: 136.02897
- どういたいしつりょう: 136.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 62.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- ふってん: 111.1°Cat760mmHg
- フラッシュポイント: 16.1°C
- PSA: 27.69
- LogP: 1.29660
1,3,2-Dioxaphosphorinane,2-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263685-100mg |
2-methoxy-1,3,2-dioxaphosphinane |
31121-06-9 | 95% | 100mg |
$370 | 2024-06-06 | |
eNovation Chemicals LLC | Y1263685-100mg |
2-methoxy-1,3,2-dioxaphosphinane |
31121-06-9 | 95% | 100mg |
$370 | 2025-02-19 | |
eNovation Chemicals LLC | Y1263685-100mg |
2-methoxy-1,3,2-dioxaphosphinane |
31121-06-9 | 95% | 100mg |
$370 | 2025-02-24 |
1,3,2-Dioxaphosphorinane,2-methoxy- 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
1,3,2-Dioxaphosphorinane,2-methoxy-に関する追加情報
Introduction to 1,3,2-Dioxaphosphorinane,2-methoxy- (CAS No. 31121-06-9)
1,3,2-Dioxaphosphorinane,2-methoxy-, identified by the Chemical Abstracts Service Number (CAS No.) 31121-06-9, is a significant compound in the field of organophosphorus chemistry. This heterocyclic phosphorus compound has garnered considerable attention due to its unique structural and chemical properties, which make it a valuable intermediate in various synthetic applications. The presence of a methoxy group at the 2-position enhances its reactivity and functionalizability, opening doors to diverse chemical transformations.
The molecular structure of 1,3,2-dioxaphosphorinane,2-methoxy- consists of a phosphorus atom bridged by two oxygen atoms, forming a dioxaphosphole ring. This framework is stabilized by the methoxy substituent, which influences its electronic distribution and interaction with other molecules. Such structural features are particularly relevant in the design of pharmaceuticals and agrochemicals, where precise control over molecular geometry and reactivity is crucial.
In recent years, research on 1,3,2-dioxaphosphorinane derivatives has seen remarkable advancements. The compound's ability to participate in nucleophilic substitution reactions makes it an excellent precursor for synthesizing more complex phosphorus-containing molecules. These derivatives have been explored in the development of novel ligands for metal-catalyzed reactions, offering improved efficiency and selectivity in organic synthesis.
One of the most compelling aspects of 1,3,2-dioxaphosphorinane,2-methoxy- is its potential in medicinal chemistry. Researchers have leveraged its scaffold to develop new therapeutic agents targeting various biological pathways. For instance, studies have demonstrated its utility in creating inhibitors of enzymes involved in cancer metabolism. The methoxy group at the 2-position allows for further functionalization, enabling the introduction of additional pharmacophores that enhance binding affinity and reduce off-target effects.
The synthesis of 1,3,2-dioxaphosphorinane derivatives has also been optimized for scalability and sustainability. Modern synthetic methodologies focus on reducing waste and improving yields while maintaining high purity standards. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly effective in constructing the dioxaphosphole core with minimal byproducts.
Another area where 1,3,2-dioxaphosphorinane derivatives have made significant contributions is in materials science. The compound's ability to form stable complexes with metals has led to the development of new catalysts for industrial processes. These catalysts exhibit enhanced stability under harsh conditions and offer superior performance compared to traditional alternatives.
The pharmaceutical industry has also explored the use of 1,3,2-dioxaphosphorinane-based compounds as prodrugs or drug carriers. Their unique structural properties allow them to interact with biological systems in ways that improve drug delivery and bioavailability. This has opened up new avenues for treating chronic diseases where traditional oral or intravenous administration methods are insufficient.
Recent studies have highlighted the role of 1,3,2-dioxaphosphorinane derivatives in addressing environmental challenges. Researchers have developed novel formulations based on these compounds that can degrade persistent pollutants under controlled conditions. This aligns with global efforts to develop greener chemical processes that minimize environmental impact while maintaining efficacy.
The future prospects for 1,3,2-dioxaphosphorinane derivatives, including CAS No. 31121-06-9, are vast and promising. Ongoing research aims to uncover new applications in areas such as nanotechnology and biotechnology. The compound's versatility makes it a cornerstone in synthetic chemistry, driving innovation across multiple disciplines.
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